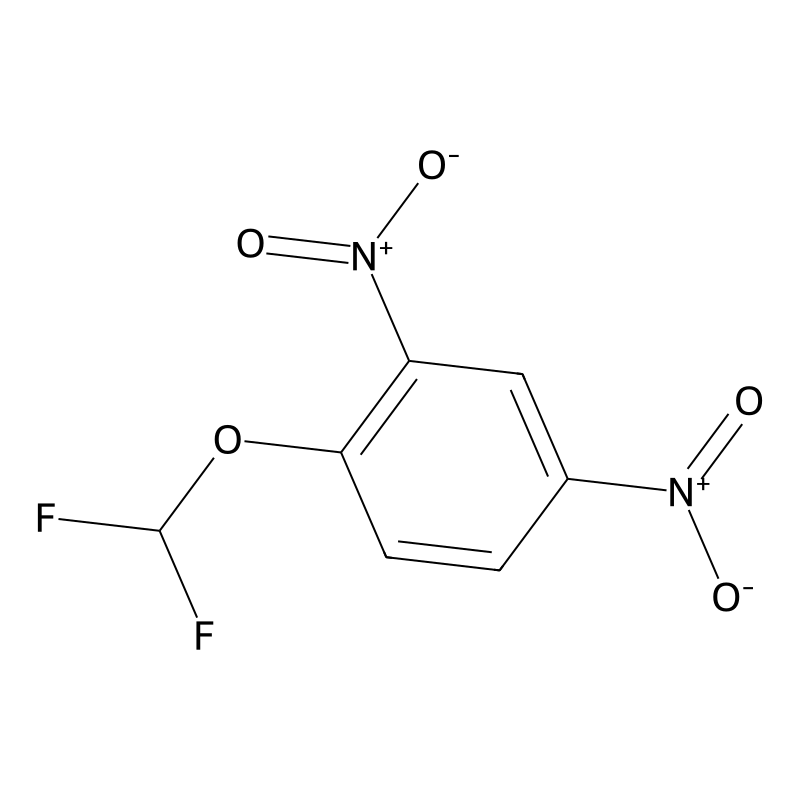2,4-Dinitro-(difluoromethoxy)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,4-Dinitro-(difluoromethoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two nitro groups and a difluoromethoxy group. The compound has the molecular formula and a molecular weight of approximately 234.11 g/mol. It appears as a yellow to orange crystalline solid and is highly soluble in various organic solvents, such as acetone and chloroform. The presence of electron-withdrawing nitro groups enhances its reactivity, making it valuable in synthetic chemistry and biological applications .
- Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Reduction: The nitro groups can be reduced to amino groups using reducing agents such as lithium aluminum hydride.
- Oxidation: Under certain conditions, the amino groups can be oxidized back to nitro groups, showcasing the compound's versatile reactivity.
Research indicates that 2,4-Dinitro-(difluoromethoxy)benzene exhibits significant biological activity. It has been studied for its potential anti-tumor, anti-inflammatory, and anti-viral properties. The compound's ability to interact with biological molecules makes it a candidate for drug development and targeted drug delivery systems. Its high reactivity towards nucleophiles further enhances its potential therapeutic applications .
The synthesis of 2,4-Dinitro-(difluoromethoxy)benzene typically involves a two-step process:
- Formation of an Intermediate: 2,4-Dinitrochlorobenzene is reacted with difluoromethyl ether in the presence of aluminum chloride (AlCl3), yielding 2,4-dinitro-(difluoromethyl)chlorobenzene.
- Final Product Formation: The intermediate is then treated with dimethyl sulfate to produce the final compound .
This method allows for the efficient production of 2,4-Dinitro-(difluoromethoxy)benzene in laboratory settings.
The applications of 2,4-Dinitro-(difluoromethoxy)benzene span various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
- Agriculture: The compound has potential uses as a fungicide due to its biological activity.
- Analytical Chemistry: It is utilized as an analytical reagent for various chemical analyses .
Studies on the interactions of 2,4-Dinitro-(difluoromethoxy)benzene with biological systems have shown that it can modulate enzyme activity and influence receptor interactions. Its ability to form hydrogen bonds due to the presence of both nitro and difluoromethoxy groups enhances its interaction with biological targets. This property is crucial for its potential use in drug design and development .
Several compounds share structural similarities with 2,4-Dinitro-(difluoromethoxy)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Difluoromethoxy)-nitrobenzene | Contains a single nitro group | |
| 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid | Features an amino group alongside difluoromethoxy | |
| 4-(Difluoromethoxy)-2-nitroaniline | Contains an amino group and one nitro group |
Uniqueness
The uniqueness of 2,4-Dinitro-(difluoromethoxy)benzene lies in its combination of two nitro groups and a difluoromethoxy group on the benzene ring. This arrangement not only enhances its electron-withdrawing capabilities but also increases its reactivity towards nucleophiles compared to other similar compounds. This distinctive feature makes it particularly valuable in both synthetic chemistry and biological research .








